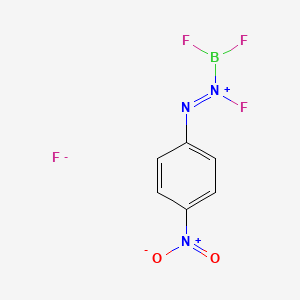

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride

Description

Properties

Molecular Formula |

C6H4BF4N3O2 |

|---|---|

Molecular Weight |

236.92 g/mol |

IUPAC Name |

difluoroboranyl-fluoro-(4-nitrophenyl)iminoazanium;fluoride |

InChI |

InChI=1S/C6H4BF3N3O2.FH/c8-7(9)13(10)11-5-1-3-6(4-2-5)12(14)15;/h1-4H;1H/q+1;/p-1 |

InChI Key |

PLZRVLZVEPAMRG-UHFFFAOYSA-M |

Canonical SMILES |

B([N+](=NC1=CC=C(C=C1)[N+](=O)[O-])F)(F)F.[F-] |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Synthesis

The preparation of 4-nitrobenzenediazonium tetrafluoroborate serves as a foundational protocol. This involves diazotizing 4-nitroaniline with nitrous acid (HNO₂) in the presence of tetrafluoroboric acid (HBF₄):

$$

\text{4-Nitroaniline} + \text{HNO}2 + \text{HBF}4 \rightarrow \text{4-Nitrobenzenediazonium BF}4^- + \text{H}2\text{O} $$

Reaction conditions:

Iminoammonium Functionalization

To introduce the iminoammonium group, the diazonium salt undergoes reduction or condensation. For example, reacting the diazonium salt with ammonium fluoride (NH₄F) under controlled pH may yield the iminoammonium intermediate:

$$

\text{4-Nitrobenzenediazonium BF}4^- + \text{NH}4\text{F} \rightarrow \text{this compound} + \text{N}_2 \uparrow $$

Critical parameters :

- pH : Maintained at 6–7 to avoid hydrolysis.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility.

Fluorination via Halide Exchange

Chloro-to-Fluoro Substitution

Patents describe fluorination of chlorinated nitroaromatics using potassium fluoride (KF). Adapting this, 4-chloro-(nitrophenyl) precursors can be converted to the fluoro derivative:

$$

\text{4-Chloro-(nitrophenyl)iminoammonium chloride} + \text{KF} \rightarrow \text{this compound} + \text{KCl} $$

Optimized conditions :

Boron Trifluoride Complexation

Introducing the difluoroboranyl group may involve reacting the iminoammonium intermediate with boron trifluoride etherate (BF₃·OEt₂):

$$

\text{(4-Nitrophenyl)iminoammonium fluoride} + \text{BF}3 \rightarrow \text{this compound} + \text{Et}2\text{O} $$

Key considerations :

- Stoichiometry : 1:1 molar ratio to avoid over-fluorination.

- Reaction time : 2–4 hours under nitrogen atmosphere.

Purification and Characterization

Crystallization and Recrystallization

Crude product purification follows methods for analogous tetrafluoroborates:

Spectroscopic Validation

- ¹⁹F NMR : Peaks at δ -130 to -150 ppm confirm BF₄⁻ presence.

- IR spectroscopy : B-F stretching at 1050 cm⁻¹ and NO₂ asymmetric stretch at 1520 cm⁻¹.

- Mass spectrometry : Molecular ion peak at m/z 236.92 aligns with theoretical [C₆H₄BF₄N₃O₂]⁺.

Industrial-Scale Synthesis

Adapting the batch process from, a continuous flow reactor achieves scalability:

Chemical Reactions Analysis

Types of Reactions

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various boron-containing compounds, amine derivatives, and substituted nitrophenyl compounds.

Scientific Research Applications

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

Mechanism of Action

The mechanism of action of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Table 1: Comparison of Boron-Containing Derivatives

Thiadiazole Derivatives with 4-Nitrophenyl Groups

1,3,4-Thiadiazole derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans . While the target compound’s biological activity is uncharacterized, structural differences suggest divergent applications:

- Functional Groups : Thiadiazoles rely on sulfur and nitrogen heterocycles for bioactivity, whereas the target compound’s boron-fluorine bonds may prioritize chemical stability over antimicrobial effects.

- Applications : Thiadiazoles are bioactive agents; the target compound’s design suggests roles in catalysis or sensing .

Urea/Thiourea-Based Anion Sensors

Urea derivatives synthesized from 4-nitrophenyl isocyanate demonstrate colorimetric sensing of fluoride, cyanide, and acetate anions . Comparisons include:

- Anion Binding: Both classes utilize NH groups for anion interactions, but the target compound’s iminoammonium fluoride may offer stronger fluoride affinity due to electrostatic effects.

- Sensitivity : Urea derivatives show UV-vis spectral shifts upon anion binding; the target compound’s boron-fluorine system could enable dual fluorescence and colorimetric responses.

Table 2: Sensor Performance Comparison

| Compound Type | Anion Detection | Detection Method | Reference |

|---|---|---|---|

| Urea Derivatives | F⁻, CN⁻, CH₃COO⁻ | UV-vis, colorimetric | |

| Target Compound | F⁻ (inferred) | Fluorescence/colorimetric (hypothetical) | — |

Carbonate/Carbamate Derivatives

4-Nitrophenyl carbonates (e.g., 1a) and carbamates (e.g., 1b) exhibit solvent-dependent disassembly kinetics with fluoride salts. Key contrasts:

- Solubility : The target compound’s fluorinated boron core may improve solubility in THF or acetonitrile compared to carbamates, which require solvent mixtures for aqueous reactivity .

- Reactivity : Carbonates/carbamates undergo hydrolysis or fluoride-triggered cleavage, whereas the target compound’s stability under similar conditions remains speculative.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tetrafluoroborate-containing compounds like difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride?

- Methodological Answer : Anion exchange resins (e.g., Amberlite IRA 900 or Amberlyst A-26) are effective for synthesizing tetrafluoroborate derivatives. Dissolve the precursor salt (e.g., 3.0 mmol) in methanol, and perform iterative anion exchange (3:1 halide/tetrafluoroborate ratio) over 20 hours with resin replacement. Post-evaporation, purity is confirmed via 19F NMR to ensure residual tetrafluoroborate <0.05% .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- 19F NMR : To confirm fluorine environments and detect impurities (e.g., residual BF4−).

- X-ray crystallography : For precise bond-length and angle measurements, as demonstrated in crystallographic studies of fluorobenzylammonium salts .

- Mass spectrometry (MS) : High-resolution MS (e.g., NIST protocols) ensures molecular weight alignment and isotopic distribution .

Q. What are the primary applications of 4-nitrophenyl derivatives in biochemical assays?

- Methodological Answer : 4-Nitrophenyl groups act as chromogenic substrates in enzyme kinetics (e.g., α-amylase assays). Hydrolysis releases 4-nitrophenol, monitored via UV-vis spectrophotometry at 400–410 nm. Ensure substrate solubility in organic solvents (THF, acetonitrile) for controlled reaction conditions .

Advanced Research Questions

Q. How do solvent systems influence the stability and reactivity of fluoroboranyl-nitrophenyl compounds?

- Methodological Answer : Solubility in polar aprotic solvents (THF, dichloromethane) enhances stability, while aqueous mixtures may induce hydrolysis. Use kinetic studies with fluoride salts (e.g., KF) in THF to track decomposition via 19F NMR or HPLC. Contrast with aqueous systems to identify hydrolytic pathways .

Q. What analytical techniques resolve contradictions in fluoride anion interaction data with urea-based sensors?

- Methodological Answer : Combine:

- Raman spectroscopy : To detect host-guest binding via shifts in urea C=O stretches (e.g., BrPNPU-F− interactions at 1650 cm⁻¹) .

- 1H NMR titration : Quantify binding constants (e.g., Benesi-Hildebrand analysis) in DMSO-d6.

- UV-vis/fluorimetry : Cross-validate anion affinity under varying pH and ionic strengths .

Q. How can crystallographic data address discrepancies in reported molecular geometries of fluorinated ammonium salts?

- Methodological Answer : Refine X-ray diffraction data using software (e.g., SHELX) to resolve ambiguities in bond lengths (e.g., B-F vs. N-F interactions). Compare with computational models (DFT) to validate torsional angles and lattice parameters, as shown in 4-fluorobenzylammonium dihydrogen phosphate studies .

Q. What safety protocols are critical for handling fluoride-containing reagents in synthetic workflows?

- Methodological Answer :

- Personal protective equipment (PPE) : Use fluoropolymer-coated gloves and fume hoods to prevent dermal/airborne exposure.

- Waste management : Neutralize fluoride waste with calcium hydroxide to precipitate CaF2.

- Emergency response : For accidental exposure, rinse with calcium gluconate gel (for skin) or administer oxygen (for inhalation), per acute fluoride toxicity guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.